molecular formula C27H23INO2PS B2417936 (5-(Ethylthio)-2-(furan-2-yl)oxazol-4-yl)triphenylphosphonium iodide CAS No. 202191-57-9

(5-(Ethylthio)-2-(furan-2-yl)oxazol-4-yl)triphenylphosphonium iodide

Cat. No.: B2417936
CAS No.: 202191-57-9
M. Wt: 583.42
InChI Key: YXJIGXKRGFENLC-UHFFFAOYSA-M
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Description

(5-(Ethylthio)-2-(furan-2-yl)oxazol-4-yl)triphenylphosphonium iodide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a furan ring, and a triphenylphosphonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Ethylthio)-2-(furan-2-yl)oxazol-4-yl)triphenylphosphonium iodide typically involves multiple steps, starting with the preparation of the oxazole and furan rings. These rings are then coupled with an ethylthio group and a triphenylphosphonium moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(Ethylthio)-2-(furan-2-yl)oxazol-4-yl)triphenylphosphonium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (5-(Ethylthio)-2-(furan-2-yl)oxazol-4-yl)triphenylphosphonium iodide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it valuable for investigating the mechanisms of action of various biological pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development and the treatment of various diseases.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (5-(Ethylthio)-2-(furan-2-yl)oxazol-4-yl)triphenylphosphonium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (5-(Methylthio)-2-(furan-2-yl)oxazol-4-yl)triphenylphosphonium iodide
  • (5-(Propylthio)-2-(furan-2-yl)oxazol-4-yl)triphenylphosphonium iodide
  • (5-(Ethylthio)-2-(thiophen-2-yl)oxazol-4-yl)triphenylphosphonium iodide

Uniqueness

Compared to similar compounds, (5-(Ethylthio)-2-(furan-2-yl)oxazol-4-yl)triphenylphosphonium iodide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[5-ethylsulfanyl-2-(furan-2-yl)-1,3-oxazol-4-yl]-triphenylphosphanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO2PS.HI/c1-2-32-27-26(28-25(30-27)24-19-12-20-29-24)31(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-20H,2H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJIGXKRGFENLC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(N=C(O1)C2=CC=CO2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23INO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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